Cas no 2413876-70-5 (tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate)

tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[3-(3-hydroxyphenyl)imidazo[1,2-b]pyridazin-6-yl]-N-methylcarbamate
- 2413876-70-5
- EN300-26664910
- tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate
-
- インチ: 1S/C18H20N4O3/c1-18(2,3)25-17(24)21(4)16-9-8-15-19-11-14(22(15)20-16)12-6-5-7-13(23)10-12/h5-11,23H,1-4H3
- InChIKey: HKMQNLWYVALHJV-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C1C=CC2=NC=C(C3C=CC=C(C=3)O)N2N=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 340.15354051g/mol
- どういたいしつりょう: 340.15354051g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 80Ų
tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26664910-1g |
tert-butyl N-[3-(3-hydroxyphenyl)imidazo[1,2-b]pyridazin-6-yl]-N-methylcarbamate |
2413876-70-5 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26664910-1.0g |
tert-butyl N-[3-(3-hydroxyphenyl)imidazo[1,2-b]pyridazin-6-yl]-N-methylcarbamate |
2413876-70-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate 関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
5. Book reviews
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamateに関する追加情報
tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate: A Comprehensive Overview
The compound tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate, identified by the CAS number 2413876-70-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities.
The molecular structure of tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate comprises a ter-butyl group attached to a carbamate moiety, which is further connected to an imidazo[1,2-b]pyridazine ring system substituted with a hydroxyphenyl group at the 3-position. This combination of functional groups imparts the compound with versatile reactivity and selectivity in different chemical environments.
Recent studies have highlighted the importance of imidazo[1,2-b]pyridazine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive agents. The presence of the hydroxyphenyl group in this compound introduces additional electronic and steric effects, which can be exploited for tuning its pharmacokinetic properties.
The synthesis of tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate involves a multi-step process that typically includes the formation of the imidazo[1,2-b]pyridazine ring followed by functionalization with the appropriate substituents. Researchers have optimized these synthetic routes to enhance yield and purity, making this compound more accessible for large-scale applications.
In terms of biological activity, this compound has shown potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammatory pathways. Additionally, it has demonstrated moderate activity against certain cancer cell lines, suggesting its role in anticancer drug development.
The physical properties of tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate, such as its melting point and solubility characteristics, are critical for its formulation into pharmaceutical dosage forms. Recent research has focused on improving its bioavailability through various drug delivery systems.
In conclusion, tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate represents a valuable addition to the arsenal of organic compounds with diverse applications in chemistry and medicine. Its unique structure and promising biological activities make it a subject of ongoing research aimed at unlocking its full potential.
2413876-70-5 (tert-butyl N-3-(3-hydroxyphenyl)imidazo1,2-bpyridazin-6-yl-N-methylcarbamate) 関連製品
- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)
- 1805049-22-2(3-Cyano-4-ethyl-5-nitrophenylacetic acid)
- 21492-03-5(cis-4-(hydroxymethyl)piperidin-3-ol)
- 2613382-55-9(4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride)
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)
- 1286718-13-5(2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 1807029-44-2(2-Bromo-5-cyano-4-nitrobenzoic acid)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 666699-73-6(2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)




